1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a brominated phenyl group and a furan ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method includes the use of bromobenzene and dry carbon disulfide in the presence of powdered anhydrous aluminum trichloride. The mixture is heated until it starts to reflux, followed by the addition of acetic anhydride dropwise. After refluxing for an hour, the carbon disulfide is steamed out while the mixture is still hot .
Analyse Chemischer Reaktionen
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products.
Elimination Reactions: In the presence of a strong base, elimination reactions can occur, resulting in the formation of alkenes.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- can be compared with other similar compounds such as:
1-Propanone, 2-bromo-1-phenyl-: This compound has a similar structure but lacks the furan ring, making it less complex.
2-Bromo-4’-methylpropiophenone: This compound has a methyl group instead of a furan ring, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
59194-98-8 |
---|---|
Molekularformel |
C13H10Br2O2 |
Molekulargewicht |
358.02 g/mol |
IUPAC-Name |
2-bromo-1-[5-(4-bromophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10Br2O2/c1-8(14)13(16)12-7-6-11(17-12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI-Schlüssel |
IHXJVULKMFEYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.